2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride typically involves the reaction of 3-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The trifluoromethyl group on the phenyl ring makes it susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (Cl2, Br2) and Lewis acids (AlCl3, FeBr3).
Nucleophilic Substitution: Reagents such as amines (NH3, RNH2) and alcohols (ROH) are used under basic conditions.
Major Products Formed
Electrophilic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the phenyl ring, making it more reactive towards electrophilic substitution reactions . The sulfonyl chloride group, on the other hand, is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound featuring a trifluoromethyl group and sulfonyl functionality.
Trifluoromethanesulfonic acid: Known for its strong acidity and similar trifluoromethyl group.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]ethane-1-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
Molecular Formula |
C9H8ClF3O2S |
---|---|
Molecular Weight |
272.67 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClF3O2S/c10-16(14,15)5-4-7-2-1-3-8(6-7)9(11,12)13/h1-3,6H,4-5H2 |
InChI Key |
UHRLFHHBPMGTBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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